Cas no 894036-98-7 (1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea)

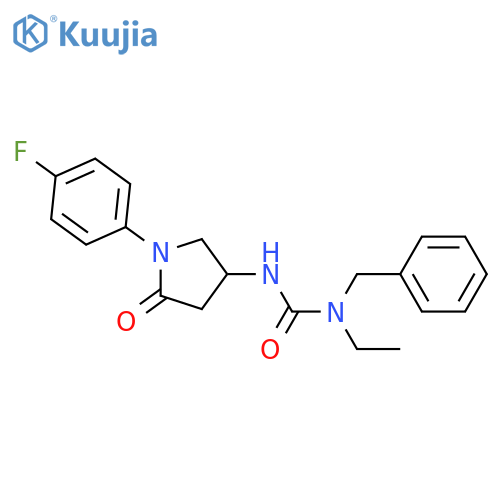

894036-98-7 structure

商品名:1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea

CAS番号:894036-98-7

MF:C20H22FN3O2

メガワット:355.4059882164

CID:5512638

1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- 1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea

-

- インチ: 1S/C20H22FN3O2/c1-2-23(13-15-6-4-3-5-7-15)20(26)22-17-12-19(25)24(14-17)18-10-8-16(21)9-11-18/h3-11,17H,2,12-14H2,1H3,(H,22,26)

- InChIKey: SACUZKJGUXHNSW-UHFFFAOYSA-N

- ほほえんだ: N(CC1=CC=CC=C1)(CC)C(NC1CC(=O)N(C2=CC=C(F)C=C2)C1)=O

1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2024-1763-2mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-1mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-20mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-40mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-75mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-3mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-30mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-50mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-10mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2024-1763-25mg |

1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

894036-98-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

894036-98-7 (1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量